molecular formula C14H17N B2840552 2-(4-Cyclohexylphenyl)acetonitrile CAS No. 29030-58-8

2-(4-Cyclohexylphenyl)acetonitrile

Cat. No.: B2840552
CAS No.: 29030-58-8
M. Wt: 199.297
InChI Key: UNBNFPZJBCKFKR-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)acetonitrile is an organic compound with the molecular formula C14H17N. It is characterized by a phenyl ring substituted with a cyclohexyl group and an acetonitrile group. This compound is used in various fields, including organic synthesis, pharmaceutical development, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(4-Cyclohexylphenyl)acetonitrile involves the Friedel-Crafts reaction. This reaction typically uses cyclohexylbenzene and ethyl α-chloro-α-(methylthio) acetonitrile as starting materials. The reaction proceeds in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Cyclohexylphenyl)acetonitrile is valuable in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexylphenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its nitrile group allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(4-cyclohexylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNFPZJBCKFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29030-58-8
Record name 2-(4-cyclohexylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

17.3 g of para-cyclohexyl-phenylacetamide and 35 ml of thionyl chloride are stirred at 70°C for 3 hours. The excess thionyl chloride is evaporated, the residue dissolved in ethyl acetate, and the solution washed with sodium bicarbonate solution and water. The solvent is evaporated and the residue distilled in a high vacuum. There is obtained paracyclohexylphenylacetonitrile boiling at 131°-132°C under a pressure of 0.35 mm of Hg and melting at 48°-49°C.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

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